Benzo[b][1,8]naphthyridine
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Overview
Description
Benzo[b][1,8]naphthyridine is a heterocyclic compound that can be regarded as an aza derivative of acridines. It has a planar linear structure, which makes it an attractive subject for research, especially in the field of medicinal chemistry due to its potential as an antitumor agent .
Preparation Methods
The synthesis of Benzo[b][1,8]naphthyridine can be achieved through various methods. One common approach is the Friedländer condensation, which involves the reaction of 2-aminoquinoline-3-carbaldehyde with active methylenes in a basic medium . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under an air atmosphere . Industrial production methods often focus on optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Benzo[b][1,8]naphthyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents.
Reduction: Common reducing agents can be used to reduce this compound.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific conditions and reagents used.
Scientific Research Applications
Benzo[b][1,8]naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Benzo[b][1,8]naphthyridine exerts its effects is primarily through intercalation into DNA, which disrupts the replication process and inhibits the growth of cancer cells . This compound targets specific molecular pathways involved in cell division and proliferation.
Comparison with Similar Compounds
Benzo[b][1,8]naphthyridine is similar to other naphthyridine derivatives such as 1,6-naphthyridine and 1,7-naphthyridine. its unique planar structure and specific nitrogen atom positioning make it particularly effective as an intercalator and antitumor agent . Other similar compounds include quinoline and isoquinoline, which share some chemical properties but differ in their biological activities .
Properties
CAS No. |
261-00-7 |
---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
benzo[b][1,8]naphthyridine |
InChI |
InChI=1S/C12H8N2/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)14-11/h1-8H |
InChI Key |
BJVCSICIEDHBNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=NC3=N2 |
Origin of Product |
United States |
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